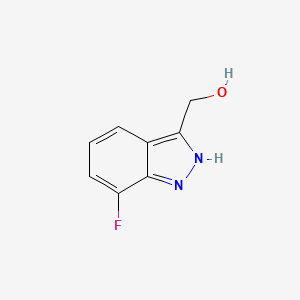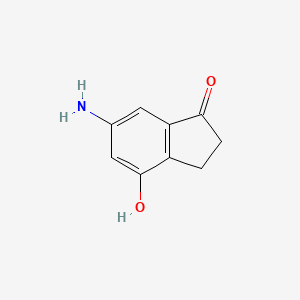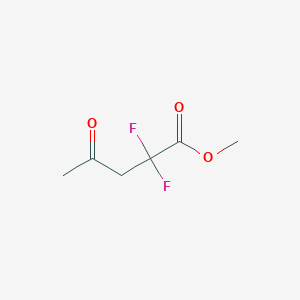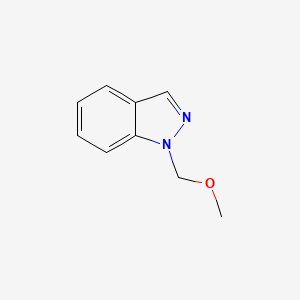
2-(3-Hydroxypyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3-hydroxypyrazin-2-yl)acétique est un composé organique de formule moléculaire C7H7N2O3. Il est un dérivé de la pyrazine, un composé hétérocyclique contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(3-hydroxypyrazin-2-yl)acétique implique généralement la réaction de dérivés de la pyrazine avec des réactifs appropriés. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique l'utilisation de réactifs borés et de catalyseurs au palladium dans des conditions douces . Une autre méthode implique la cyclisation de dérivés de la pyrazine avec de l'acide acétique en présence d'un catalyseur .
Méthodes de production industrielle
La production industrielle de l'acide 2-(3-hydroxypyrazin-2-yl)acétique peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3-hydroxypyrazin-2-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que des halogènes ou des groupes alkyles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : L'halogénation peut être réalisée en utilisant des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de l'acide pyrazine-2-carboxylique, tandis que la réduction peut produire de l'acide 2-(3-aminopyrazin-2-yl)acétique.
Applications de la recherche scientifique
L'acide 2-(3-hydroxypyrazin-2-yl)acétique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3-hydroxypyrazin-2-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. Le composé peut également agir comme un inhibiteur de certaines enzymes, affectant les voies métaboliques et les processus cellulaires .
Applications De Recherche Scientifique
2-(3-Hydroxypyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-hydroxypyridin-2-yl)acétique : Ce composé est structurellement similaire mais contient un cycle pyridine au lieu d'un cycle pyrazine.
Acide pyrazine-2-carboxylique : Un autre dérivé de la pyrazine, qui diffère par la position et le type de groupes fonctionnels liés au cycle.
Unicité
L'acide 2-(3-hydroxypyrazin-2-yl)acétique est unique en raison de ses groupes fonctionnels spécifiques et de la position du groupe hydroxyle sur le cycle pyrazine
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-(2-oxo-1H-pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h1-2H,3H2,(H,8,11)(H,9,10) |
Clé InChI |
MWIRXZPORUQTCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=O)N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)







![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
